methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate

Description

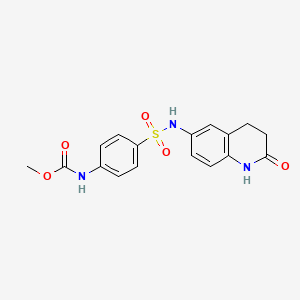

Methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate is a synthetic small molecule featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core substituted with a sulfamoylphenylcarbamate group.

Properties

IUPAC Name |

methyl N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-25-17(22)18-12-3-6-14(7-4-12)26(23,24)20-13-5-8-15-11(10-13)2-9-16(21)19-15/h3-8,10,20H,2,9H2,1H3,(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDQQIGPBGZVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide derivative.

Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The carbonyl groups in the quinoline and carbamate moieties can be reduced to form corresponding alcohols.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the quinoline and carbamate moieties.

Substitution: Various sulfamoyl-substituted derivatives.

Scientific Research Applications

Methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The quinoline moiety can intercalate into DNA, disrupting its function, while the sulfamoyl group can inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Key structural analogs include N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) and N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) from J. Med. Chem. 2007 . These compounds share the quinoline core but differ in substituents and functional groups:

Key Observations :

The chloro substituent in compound 52 may increase electrophilicity, influencing reactivity or target binding.

Functional Group Impact: The carbamate group in the target compound differs from the carboxamide in analogs 47 and 52. Carbamates are generally more hydrolytically stable than carboxamides, which could affect metabolic stability in vivo. The thioxo group in compound 47 (vs.

Physicochemical Properties

Hypothetical comparisons based on structural features:

Note: The target compound’s sulfamoyl and carbamate groups likely increase aqueous solubility relative to the adamantyl-containing analogs, which may favor pharmacokinetic properties.

Research Tools and Validation

Structural analyses of similar compounds utilize:

These tools ensure accurate determination of bond lengths, angles, and conformational preferences, critical for comparing molecular geometries.

Biological Activity

Methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities. This compound features a unique structure that combines a sulfamoyl group with a tetrahydroquinoline moiety, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 350.39 g/mol

The structure consists of a phenyl ring substituted with a sulfamoyl group attached to a tetrahydroquinoline derivative. This structural configuration is essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant antibacterial and antifungal activities. The sulfamoyl group may enhance these effects by interfering with bacterial folate synthesis pathways. Studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The tetrahydroquinoline derivatives have been investigated for their potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | The compound showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment. |

| Study 3 | Mechanistic Insights | Suggested that the compound inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria. |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The sulfamoyl group may inhibit enzymes involved in critical metabolic pathways.

- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways leading to cell death.

- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.